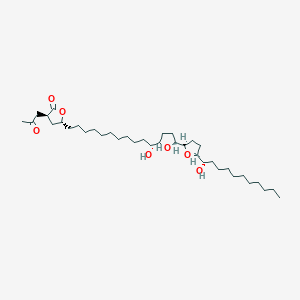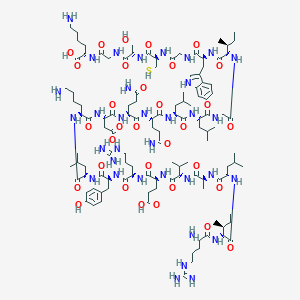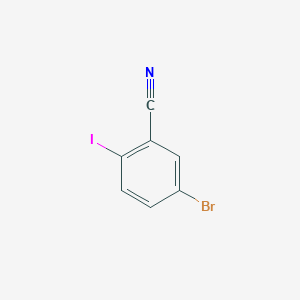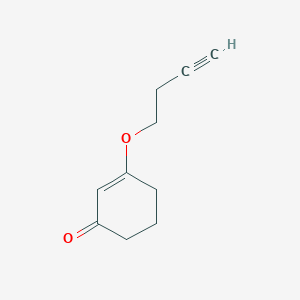
3-(But-3-yn-1-yloxy)cyclohex-2-enone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(But-3-yn-1-yloxy)cyclohex-2-enone, also known as YneA, is a small molecule inhibitor that has gained significant attention in the field of chemical biology. YneA is a potent inhibitor of bacterial cell growth and has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of 3-(But-3-yn-1-yloxy)cyclohex-2-enone involves the inhibition of bacterial cell growth by targeting the bacterial cell wall. 3-(But-3-yn-1-yloxy)cyclohex-2-enone binds to and inhibits the activity of the bacterial enzyme MurA, which is essential for the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. The inhibition of MurA leads to the disruption of the bacterial cell wall, resulting in bacterial cell death.
Biochemical and Physiological Effects:
3-(But-3-yn-1-yloxy)cyclohex-2-enone has been shown to have minimal toxicity to mammalian cells, making it a potential candidate for the development of new antibiotics. Moreover, 3-(But-3-yn-1-yloxy)cyclohex-2-enone has been found to be effective against antibiotic-resistant bacterial strains, making it a promising candidate for the treatment of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(But-3-yn-1-yloxy)cyclohex-2-enone in lab experiments include its ease of synthesis, its potent inhibitory activity against bacterial cell growth, and its minimal toxicity to mammalian cells. However, the limitations of using 3-(But-3-yn-1-yloxy)cyclohex-2-enone in lab experiments include its relatively low solubility in aqueous solutions and its instability under certain conditions.
Orientations Futures
For the research and development of 3-(But-3-yn-1-yloxy)cyclohex-2-enone include the optimization of its chemical structure, the identification of new bacterial targets, and the development of new delivery methods.
Méthodes De Synthèse
The synthesis of 3-(But-3-yn-1-yloxy)cyclohex-2-enone involves a series of chemical reactions, including the coupling of but-3-yn-1-ol with cyclohex-2-enone, followed by the dehydration of the resulting alcohol to form the final product. The synthesis of 3-(But-3-yn-1-yloxy)cyclohex-2-enone is relatively simple and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
3-(But-3-yn-1-yloxy)cyclohex-2-enone has shown promising results in various scientific research applications, including the study of bacterial cell growth and the development of new antibiotics. 3-(But-3-yn-1-yloxy)cyclohex-2-enone has been shown to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. Moreover, 3-(But-3-yn-1-yloxy)cyclohex-2-enone has been found to be effective against antibiotic-resistant bacterial strains, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
118824-34-3 |
|---|---|
Nom du produit |
3-(But-3-yn-1-yloxy)cyclohex-2-enone |
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.2 g/mol |
Nom IUPAC |
3-but-3-ynoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C10H12O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h1,8H,3-7H2 |
Clé InChI |
XHANRPLXJVTJPZ-UHFFFAOYSA-N |
SMILES |
C#CCCOC1=CC(=O)CCC1 |
SMILES canonique |
C#CCCOC1=CC(=O)CCC1 |
Synonymes |
2-Cyclohexen-1-one,3-(3-butynyloxy)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



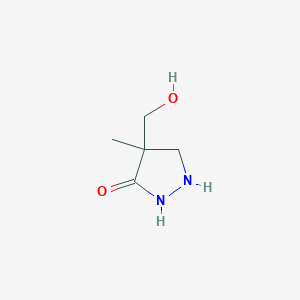
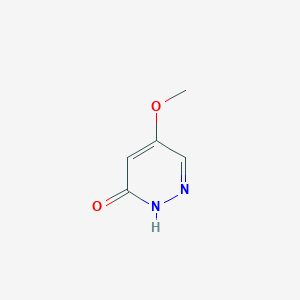
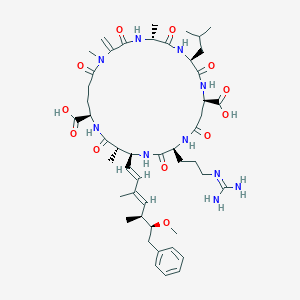
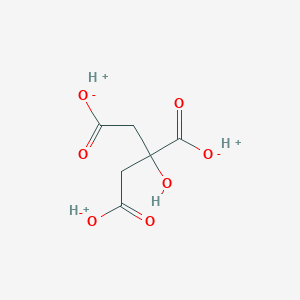
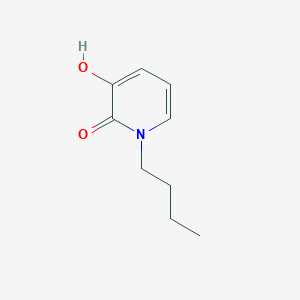
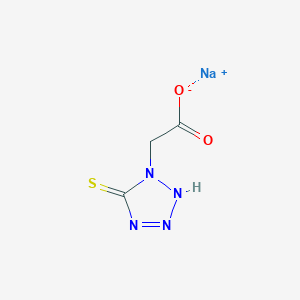
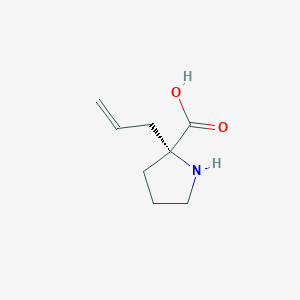
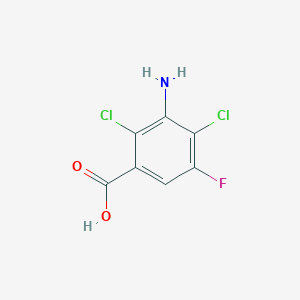
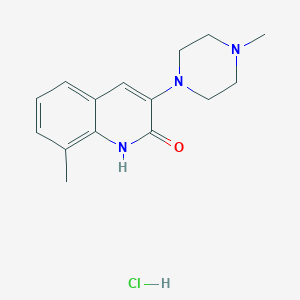
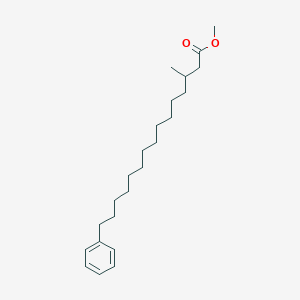
![3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid](/img/structure/B39566.png)
